![molecular formula C22H16N4O2S B2490166 2-cyano-N-[(furan-2-yl)methyl]-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide CAS No. 1020201-35-7](/img/structure/B2490166.png)
2-cyano-N-[(furan-2-yl)methyl]-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide
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Overview
Description
2-cyano-N-[(furan-2-yl)methyl]-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide is a useful research compound. Its molecular formula is C22H16N4O2S and its molecular weight is 400.46. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The compound has been synthesized and tested for its anticancer activity . The most potent and selective cytotoxic effect was found in 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamides against CCRF-CEM and SR leukemia cell lines .
Biological Potential of Indole Derivatives
Indole derivatives, which include the compound , have diverse biological activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Antiviral Activity
Indole derivatives have shown significant antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been reported to have anti-inflammatory activities . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . This suggests potential applications in the treatment of various bacterial and fungal infections .
Antidiabetic Activity
Indole derivatives have shown antidiabetic activities . This suggests potential applications in the treatment of type 2 diabetes .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that cyanoacetamide-n-derivatives, which this compound is a part of, are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It is known that indole derivatives, which share a similar structure to this compound, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Result of Action
It is known that many derivatives of cyanoacetamide, which this compound is a part of, have diverse biological activities .
properties
IUPAC Name |
2-cyano-N-(furan-2-ylmethyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S/c23-13-16(22(27)24-14-19-8-4-10-28-19)12-17-15-26(18-6-2-1-3-7-18)25-21(17)20-9-5-11-29-20/h1-12,15H,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIRXJLTTRVRII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C(C#N)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-[(furan-2-yl)methyl]-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide |
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